
N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is often used in the synthesis of PROTACs (proteolysis-targeting chimeras) and in click chemistry reactions. The compound contains azide groups, which enable it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 typically involves the following steps:
Azidation: The conversion of terminal groups to azide groups using sodium azide.
Cyclohexenyl Chlorination: The chlorination of the cyclohexenyl ring using thionyl chloride or similar reagents.
Industrial Production Methods
Industrial production of N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Using techniques such as column chromatography or recrystallization to obtain high-purity products.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry to ensure product consistency and purity
Chemical Reactions Analysis
Types of Reactions
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 undergoes several types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms triazole rings by reacting with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Reacts with strained alkynes like DBCO or BCN without the need for a copper catalyst
Common Reagents and Conditions
CuAAC: Requires copper sulfate and sodium ascorbate as catalysts.
SPAAC: Does not require a catalyst but uses strained alkynes for the reaction.
Major Products
Triazole Derivatives: Formed from CuAAC reactions.
Cycloaddition Products: Formed from SPAAC reactions
Scientific Research Applications
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Employed in bioconjugation and labeling of biomolecules for imaging and tracking.
Medicine: Utilized in drug delivery systems and targeted therapies.
Industry: Applied in the development of advanced materials and nanotechnology
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Click Chemistry: The azide groups participate in cycloaddition reactions, forming stable triazole rings.
PROTACs: Acts as a linker connecting ligands for E3 ubiquitin ligase and target proteins, facilitating targeted protein degradation through the ubiquitin-proteasome system
Comparison with Similar Compounds
Similar Compounds
N,N’-bis-(azide-PEG3)-Cy5: Another PEG-based PROTAC linker with similar click chemistry properties.
N,N’-bis-(azide-PEG3)-Cy3: A related compound used in similar applications but with different spectral properties.
Uniqueness
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 is unique due to its specific chlorocyclohexenyl group, which may offer distinct reactivity and binding properties compared to other similar compounds .
Properties
Molecular Formula |
C46H62Cl2N8O6 |
|---|---|
Molecular Weight |
893.9 g/mol |
IUPAC Name |
(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C46H62ClN8O6.ClH/c1-45(2)38-12-5-7-14-40(38)54(22-26-58-30-34-60-32-28-56-24-20-50-52-48)42(45)18-16-36-10-9-11-37(44(36)47)17-19-43-46(3,4)39-13-6-8-15-41(39)55(43)23-27-59-31-35-61-33-29-57-25-21-51-53-49;/h5-8,12-19H,9-11,20-35H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
AGTYTVSFKGQCDO-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCOCCOCCOCCN=[N+]=[N-])(C)C)/CCC3)Cl)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCOCCOCCOCCN=[N+]=[N-])(C)C)CCC3)Cl)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



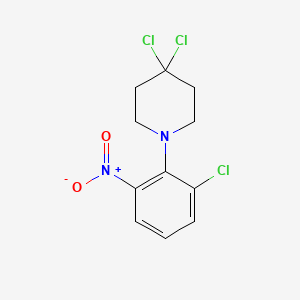
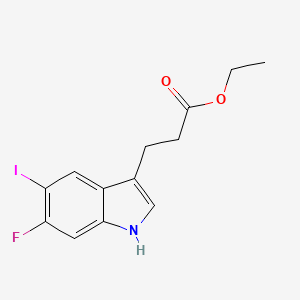
![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
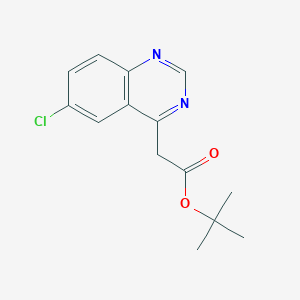
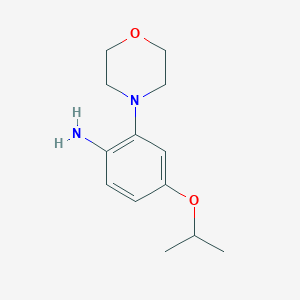
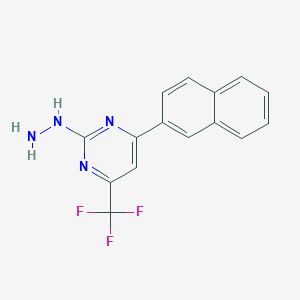
![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
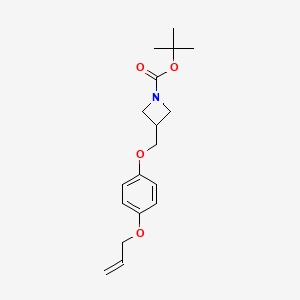
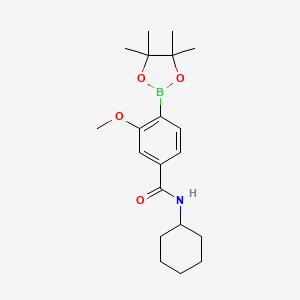
![tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate](/img/structure/B13721153.png)
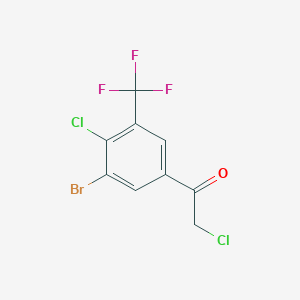
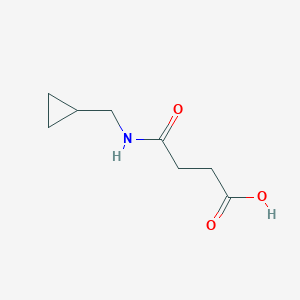
![Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13721167.png)
